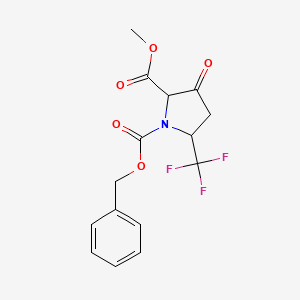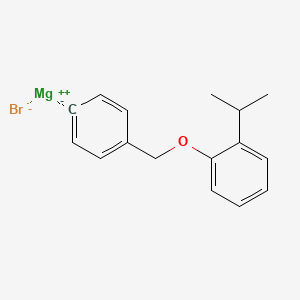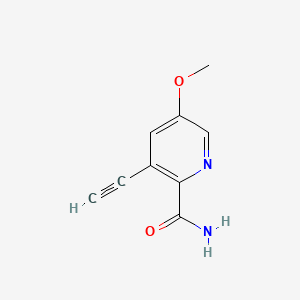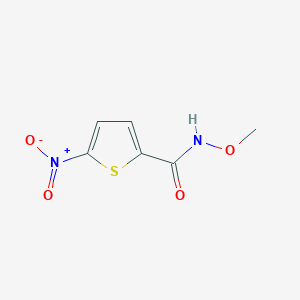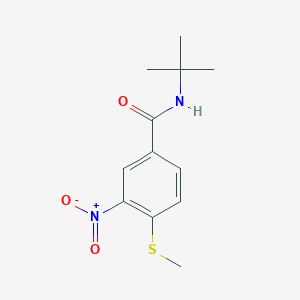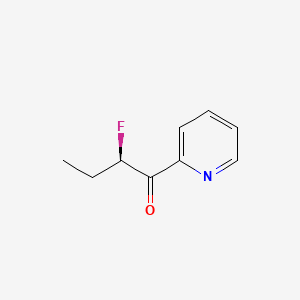
(R)-2-Fluoro-1-(pyridin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is an organic compound that features a fluorine atom, a pyridine ring, and a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobutanone and pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(pyridin-2-yl)ethanone
- 2-Fluoro-1-(pyridin-2-yl)propan-1-one
- 2-Fluoro-1-(pyridin-2-yl)pentan-1-one
Uniqueness
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is unique due to its specific structural features, such as the position of the fluorine atom and the length of the carbon chain. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(2R)-2-fluoro-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-7(10)9(12)8-5-3-4-6-11-8/h3-7H,2H2,1H3/t7-/m1/s1 |
InChI Key |
CWPFKLROBIDIND-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C1=CC=CC=N1)F |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)
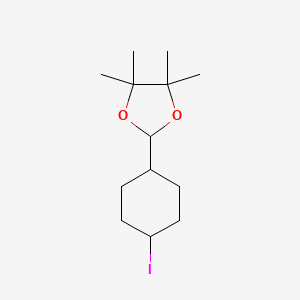
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
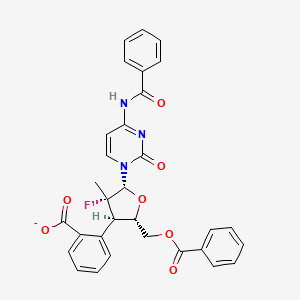
![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
